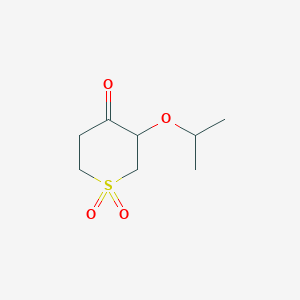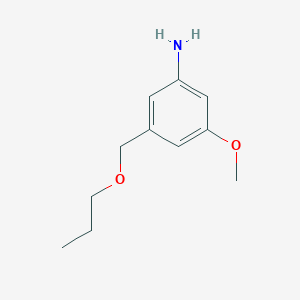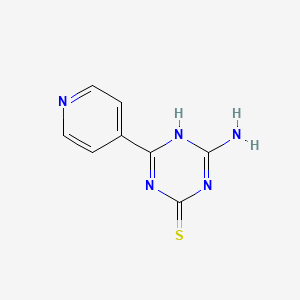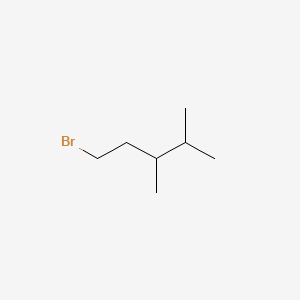![molecular formula C11H15FN2O B13202786 2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Aplicaciones Científicas De Investigación
2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-(((4-Fluorophenyl)amino)methyl)phenol: This compound has a similar structure but differs in its functional groups and applications.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound is also used in scientific research and has similar biological activities.
Uniqueness
2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide is unique due to its specific molecular structure, which allows it to interact with various biological targets and pathways. Its ability to inhibit HDACs makes it a valuable compound for studying gene expression and developing potential therapeutic agents.
Propiedades
Fórmula molecular |
C11H15FN2O |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15FN2O/c1-14(2)11(15)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
Clave InChI |
DYMVROAXYCTCDB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CNCC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)

![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)

![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)

![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)



![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
